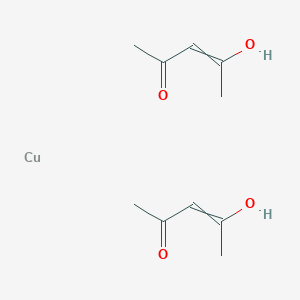
Copper acetylacetonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Copper acetylacetonate can be synthesized by reacting copper(II) salts, such as copper(II) nitrate or copper(II) sulfate, with acetylacetone in the presence of a base like ammonia. The reaction typically involves dissolving the copper salt in water, adding acetylacetone, and then introducing ammonia to form the copper(II) acetylacetonate complex .
Industrial Production Methods
Industrial production of copper(II) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Copper acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with copper(II) 2,4-pentanedionate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired outcome but often involve solvents like ethanol or acetone and controlled temperatures .
Major Products
Major products formed from reactions involving copper(II) 2,4-pentanedionate include copper(I) complexes, copper oxides, and various organometallic compounds .
科学研究应用
Copper acetylacetonate is used in a wide range of scientific research applications:
Chemistry: It serves as a catalyst for carbene transfer reactions, coupling reactions, and Michael addition reactions. .
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used as a curing agent for epoxy resins, acrylic adhesives, and silicone rubbers. .
作用机制
The mechanism of action of copper(II) 2,4-pentanedionate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center can undergo redox changes, cycling between copper(II) and copper(I) states, which enables it to participate in catalytic cycles. The acetylacetonate ligands stabilize the copper center and modulate its reactivity .
相似化合物的比较
Similar Compounds
- Nickel(II) acetylacetonate
- Cobalt(II) acetylacetonate
- Iron(III) acetylacetonate
- Zinc acetylacetonate
- Manganese(II) acetylacetonate
Uniqueness
Copper acetylacetonate is unique due to its specific catalytic properties and stability. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic processes, such as carbene transfer and polymerization reactions. Its ability to form stable complexes and participate in redox reactions makes it a valuable compound in various applications .
属性
分子式 |
C10H16CuO4 |
|---|---|
分子量 |
263.78 g/mol |
IUPAC 名称 |
copper;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI 键 |
ZKXWKVVCCTZOLD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
沸点 |
Sublimes |
颜色/形态 |
Blue powder |
熔点 |
284 C degrees (decomposes) |
物理描述 |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |
溶解度 |
Slightly soluble in water; soluble in chloroform |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















